molecular formula C17H30ClN B1596271 Benzyldimethyloctylammonium chloride CAS No. 959-55-7

Benzyldimethyloctylammonium chloride

Cat. No.: B1596271
CAS No.: 959-55-7
M. Wt: 283.9 g/mol
InChI Key: PXFDQFDPXWHEEP-UHFFFAOYSA-M
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Description

Benzyldimethyloctylammonium chloride is a quaternary ammonium compound widely used for its surfactant and biocidal properties. It is known for its effectiveness in various industrial and domestic applications, particularly as a disinfectant and antiseptic. The compound’s chemical formula is C17H30ClN, and it has a molecular weight of 283.88 g/mol .

Mechanism of Action

Target of Action

Benzyldimethyloctylammonium chloride is a type of quaternary ammonium compound (QAC), which are known for their antimicrobial properties . The primary targets of QACs, including this compound, are the cell membranes of microorganisms . They interact with the phospholipid bilayer and disrupt the membrane integrity, leading to leakage of cell contents and eventually cell death .

Mode of Action

The mode of action of this compound involves the interaction of the compound with the cell membrane of microorganisms. The hydrophobic tail of the compound inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged microbial cell surface . This leads to disruption of the cell membrane, leakage of cell contents, and ultimately cell death .

Biochemical Pathways

This disruption can affect various biochemical pathways, including energy production, nutrient uptake, and waste removal, leading to cell death .

Pharmacokinetics

Its bioavailability would primarily depend on its concentration and the duration of exposure .

Result of Action

The result of the action of this compound is the death of the targeted microorganisms. By disrupting the cell membrane, the compound causes leakage of cell contents, leading to cell death . This makes it effective as an antimicrobial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce its effectiveness, as it can bind to the compound and decrease its availability for interaction with microbial cells . Additionally, the pH of the environment can affect the compound’s charge and consequently its interaction with the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethyloctylammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of octylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}8\text{H}{17}\text{N}(\text{CH}_3)_2\text{CH}_2\text{C}_6\text{H}_5\text{Cl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound is relatively stable and does not readily undergo reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Benzyldimethyloctylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzyldimethyldodecylammonium chloride
  • Benzyldimethyldecylammonium chloride
  • Benzyldimethyltetradecylammonium chloride

Comparison: Benzyldimethyloctylammonium chloride is unique due to its specific alkyl chain length (octyl group), which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and biocide compared to other quaternary ammonium compounds with different alkyl chain lengths .

Properties

IUPAC Name

benzyl-dimethyl-octylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFDQFDPXWHEEP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041634
Record name Benzyldimethyloctylammonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
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CAS No.

959-55-7
Record name Benzyldimethyloctylammonium chloride
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Record name Benzyldimethyloctylammonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyldimethyloctylammonium chloride
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Record name Benzyldimethyloctylammonium chloride
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Record name BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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